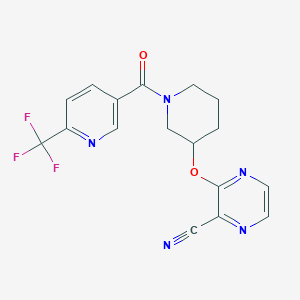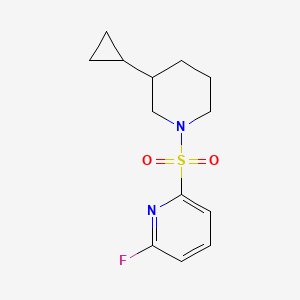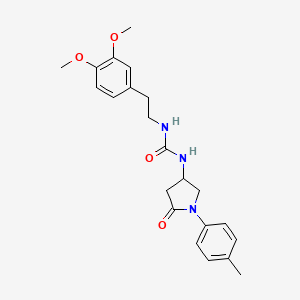
2,3-ジクロロ-4-ニトロフェノール
概要
説明
2,3-Dichloro-4-nitrophenol is a useful research compound. Its molecular formula is C6H3Cl2NO3 and its molecular weight is 207.99. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-4-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 調査結果: HOCl(次亜塩素酸)とUV/HOCl(UV活性化HOCl)処理を比較した研究では、UV/HOClは5分以内に4-ニトロフェノールの61.4%を効果的に除去し、UV単独(3.3%)またはHOCl単独(32.0%)を上回りました。このプロセスにはラジカル(HO•とCl•)が関与し、塩素化副生成物が生成されます。 注目すべきは、廃水マトリックスがUV/HOClプロセスにおける4-ニトロフェノールの2-クロロ-4-ニトロフェノールへの変換に影響を与えることです .
- 例: 研究者らは、4-ニトロフェノールなどの有害な芳香族化合物の触媒的還元におけるその可能性を探求してきました。 三次元自立型AuPdエアロゲルなどの新規材料は、触媒活性を高め、廃水からの回収を容易にします .
水処理および消毒
触媒反応および還元反応
化学合成および中間体
毒性学および生態毒性研究
作用機序
Target of Action
The primary target of 2,3-Dichloro-4-nitrophenol (2C4NP) is the enzyme system in certain bacteria, such as Cupriavidus sp. CNP-8 . This bacterium has been reported to degrade 2C4NP via the 1,2,4-benzenetriol (BT) pathway . The hnp gene cluster, which is significantly upregulated in the 2C4NP-induced strain CNP-8, is suspected to be involved in the catabolism of 2C4NP .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . The hnpA gene is necessary for strain CNP-8 to utilize 2C4NP in vivo .
Biochemical Pathways
The degradation of 2C4NP in Cupriavidus sp. CNP-8 occurs via the BT pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Result of Action
The result of the action of 2,3-Dichloro-4-nitrophenol is the degradation of the compound into less harmful substances. The degradation process involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone, followed by the cleavage of the BT ring to form maleylacetate .
Action Environment
The action of 2,3-Dichloro-4-nitrophenol is influenced by environmental factors. For instance, the transformation of 4-nitrophenol to 2-chloro-4-nitrophenol can be significantly promoted in a wastewater matrix in the UV/HOCl process . Additionally, the compound’s action, efficacy, and stability can be affected by the presence of other substances in the environment .
Safety and Hazards
生化学分析
Biochemical Properties
2,3-Dichloro-4-nitrophenol plays a significant role in biochemical reactions. A Gram-negative bacterium, Cupriavidus sp. CNP-8, has been reported to degrade 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol (BT) pathway . The enzymes involved in this process include HnpAB, a two-component FAD-dependent monooxygenase, and HnpC, a BT 1,2-dioxygenase .
Cellular Effects
It is known that nitro compounds, like 2,3-Dichloro-4-nitrophenol, can have a significant impact on cell function .
Molecular Mechanism
The molecular mechanism of 2,3-Dichloro-4-nitrophenol involves the conversion of 2-chloro-4-nitrophenol to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . This is then transformed to maleylacetate by HnpC .
Temporal Effects in Laboratory Settings
It is known that nitro compounds can have varying effects over time .
Dosage Effects in Animal Models
It is known that nitro compounds can have varying effects at different dosages .
Metabolic Pathways
2,3-Dichloro-4-nitrophenol is involved in the 1,2,4-benzenetriol pathway in certain bacteria . The enzymes involved in this pathway include HnpAB and HnpC .
Transport and Distribution
It is known that nitro compounds can have varying effects on transport and distribution .
Subcellular Localization
It is known that nitro compounds can have varying effects on subcellular localization .
特性
IUPAC Name |
2,3-dichloro-4-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANZGCKGKOUHJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2484631.png)



![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)

![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2484644.png)
